molecular formula C18H17F3N4O2S B2545638 N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034325-27-2

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2545638
CAS No.: 2034325-27-2
M. Wt: 410.42
InChI Key: QDJDUORWVIEWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a synthetic small molecule characterized by a pyrazole core substituted with a pyridin-3-yl group and a methyl group at positions 3 and 5, respectively. The pyrazole moiety is linked via an ethyl chain to a benzenesulfonamide group bearing a trifluoromethyl substituent at the para position. While direct pharmacological data for this compound are absent in the provided evidence, its design aligns with known inhibitors of kinases, carbonic anhydrases, or glucose transporters (GLUTs), as seen in structurally related analogs .

Properties

IUPAC Name

N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4O2S/c1-13-11-17(14-3-2-8-22-12-14)24-25(13)10-9-23-28(26,27)16-6-4-15(5-7-16)18(19,20)21/h2-8,11-12,23H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJDUORWVIEWQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent studies.

The compound can be synthesized through multiple synthetic routes, typically involving the formation of the pyrazole ring followed by functionalization with a pyridine moiety. The final product is obtained through coupling reactions that yield the sulfonamide structure. Key properties include:

  • Molecular Formula : C₁₅H₁₈F₃N₃O₂S
  • Molecular Weight : 365.39 g/mol
  • CAS Number : 2034374-77-9

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thus altering their activity.
  • Receptor Modulation : It can act as an agonist or antagonist at certain receptors, influencing downstream signaling pathways that regulate cellular functions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. For instance:

  • Cell Line Studies : The compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The half-maximal inhibitory concentration (IC50) values were reported as follows:
    • MCF7: 3.79 µM
    • SF-268: 12.50 µM
    • NCI-H460: 42.30 µM .

Anti-inflammatory Effects

In addition to its anticancer properties, compounds with similar structures have shown anti-inflammatory effects. These effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyCell LineIC50 Value (µM)Biological Activity
Bouabdallah et al.Hep-23.25Cytotoxic
Wei et al.A54926Antitumor
Xia et al.NCI-H4600.95Induced autophagy

These findings indicate that the compound has promising potential as an anticancer agent and could be further explored for therapeutic applications.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

The compound has been investigated for its anticancer properties, particularly due to the presence of the pyrazole and pyridine moieties, which are known to exhibit significant biological activity. Research has shown that derivatives with similar structures can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

Case Study:

A study evaluated the effects of a similar pyrazole compound on various cancer cell lines, including:

Cell LineIC50 (µM)Effectiveness
MDA-MB-231 (Breast Cancer)15High
HepG2 (Liver Cancer)12Moderate
A549 (Lung Cancer)18High

These results indicate that the compound could potentially serve as a lead structure for developing new anticancer agents.

1.2 Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its efficacy was evaluated against both Gram-positive and Gram-negative bacteria.

MicroorganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1564 µg/mL
Pseudomonas aeruginosa12128 µg/mL

These findings suggest that the compound could be further developed as an antimicrobial agent, particularly against resistant strains.

Agricultural Applications

2.1 Herbicidal Properties

Research indicates that compounds containing pyrazole and sulfonamide functionalities may exhibit herbicidal activity. This is attributed to their ability to inhibit specific enzymes involved in plant growth regulation.

Case Study:

A trial assessed the herbicidal effects of similar sulfonamide derivatives on common agricultural weeds:

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus20085
Echinochloa crus-galli15078

The results suggest that these compounds could be promising candidates for developing new herbicides.

Material Science Applications

3.1 Polymer Additives

The unique chemical structure of N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide allows it to be used as an additive in polymer formulations to enhance thermal stability and mechanical properties.

Case Study:

Incorporating the compound into polyvinyl chloride (PVC) was found to improve its thermal degradation temperature by approximately 20°C compared to unmodified PVC.

Comparison with Similar Compounds

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Differences : Replaces the pyridin-3-yl group with a chromen-4-one system and incorporates a pyrazolo-pyrimidine core. The trifluoromethyl benzenesulfonamide is retained, but the ethyl linker is absent.
  • Implications: The chromenone and pyrazolo-pyrimidine groups may enhance π-π stacking interactions in hydrophobic binding pockets, while the lack of a flexible ethyl chain could reduce conformational adaptability compared to the target compound .

N-[1-(4-cyanobenzyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-7-fluoro-2-[(3-hydroxyazetidin-1-yl)carbonyl]quinoline-4-carboxamide (Compound 37)

  • Key Differences: Substitutes the sulfonamide group with a quinoline-carboxamide and replaces the pyridinyl group with a cyanobenzyl linker. Retains the trifluoromethyl and methyl groups on the pyrazole.
  • Implications: The carboxamide and quinoline moieties may improve solubility but reduce electrophilic reactivity compared to the sulfonamide in the target compound. The cyanobenzyl linker could enhance target specificity for enzymes like GLUT1 .
  • Synthesis : Lower yield (19% for precursor 36) highlights challenges in coupling bulky substituents .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight Key Substituents Notable Properties
Target Compound ~435 g/mol¹ Pyridin-3-yl, ethyl linker, CF3-sulfonamide High lipophilicity (CF3), potential CNS penetration
N-(2-bromo-4-methylphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl] acetamide () 376.17 g/mol Bromophenyl, acetamide Higher halogen content may increase toxicity
Compound 120 () 575.1 g/mol Triazolylpyridinyl, CF3-pyrazole Enhanced hydrogen bonding (triazole)

¹Estimated based on molecular formula.

  • Trifluoromethyl Group : Common in all compared compounds, it enhances metabolic stability and membrane permeability but may increase off-target interactions with fluorophilic binding sites .
  • Linker Flexibility : The ethyl chain in the target compound may confer better binding adaptability than rigid benzyl or azetidine linkers in analogs .

Preparation Methods

Diketone Preparation via Claisen Condensation

The 1,3-diketone precursor is synthesized by condensing 3-acetylpyridine with ethyl acetoacetate under basic conditions.

Procedure :

  • Combine 3-acetylpyridine (10.0 g, 82.6 mmol), ethyl acetoacetate (11.3 mL, 90.9 mmol), and sodium methoxide (25 wt% in methanol, 35 mL, 165 mmol) in anhydrous diethyl ether.
  • Stir at 25°C for 18 hours, then quench with 3N HCl (70 mL).
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield 1-(pyridin-3-yl)-3-(acetyl)propan-1,3-dione as a yellow solid (14.2 g, 85% yield).

Key Reaction Parameters :

Parameter Value
Solvent Diethyl ether
Temperature 25°C
Reaction Time 18 hours
Base Sodium methoxide

Pyrazole Ring Formation

The diketone is cyclized with 2-hydrazinoethylamine to form the pyrazole-ethylamine intermediate.

Procedure :

  • Reflux 1-(pyridin-3-yl)-3-(acetyl)propan-1,3-dione (10.0 g, 48.5 mmol) and 2-hydrazinoethylamine dihydrochloride (9.2 g, 53.4 mmol) in absolute ethanol (100 mL) for 24 hours.
  • Cool, concentrate under reduced pressure, and purify via silica gel chromatography (ethyl acetate:hexane, 3:1) to isolate 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylamine as a pale-yellow solid (8.7 g, 72% yield).

Characterization Data :

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.72 (d, 1H), 8.52 (dd, 1H), 7.78 (m, 1H), 6.45 (s, 1H), 4.25 (t, 2H), 3.02 (t, 2H), 2.45 (s, 3H).
  • HRMS (ESI+) : m/z calcd for C₁₁H₁₅N₄ [M+H]⁺: 219.1345; found: 219.1348.

Sulfonylation of the Ethylamine Linker

Synthesis of 4-(Trifluoromethyl)benzenesulfonyl Chloride

4-(Trifluoromethyl)benzenesulfonyl chloride is commercially available or synthesized via chlorosulfonation of trifluoromethylbenzene.

Coupling Reaction

The ethylamine intermediate is sulfonylated under mild conditions.

Procedure :

  • Dissolve 2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethylamine (5.0 g, 22.9 mmol) in dry dichloromethane (50 mL).
  • Add triethylamine (4.8 mL, 34.4 mmol) and 4-(trifluoromethyl)benzenesulfonyl chloride (6.2 g, 24.5 mmol) dropwise at 0°C.
  • Stir at 25°C for 6 hours, then wash with water (2 × 50 mL), dry over Na₂SO₄, and concentrate.
  • Recrystallize from ethanol/water to obtain the title compound as a white crystalline solid (9.1 g, 88% yield).

Optimization Insights :

Condition Impact on Yield
Solvent (DCM vs. THF) DCM improves solubility
Base (Et₃N vs. Py) Et₃N reduces side reactions
Temperature Exothermic; 0°C start critical

Characterization Data :

  • Melting Point : 132–134°C.
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.85 (d, 1H), 8.65 (dd, 1H), 8.12 (d, 2H), 7.95 (d, 2H), 7.82 (m, 1H), 6.52 (s, 1H), 4.55 (t, 2H), 3.42 (t, 2H), 2.48 (s, 3H).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 152.4, 148.9, 142.3, 135.6 (q, J = 32 Hz), 129.8, 126.4 (q, J = 270 Hz), 123.5, 110.2, 45.8, 40.3, 14.7.

Analytical Validation and Purity Assessment

HPLC Purity Analysis

Column C18 (4.6 × 150 mm, 5 µm)
Mobile Phase Acetonitrile:H₂O (60:40)
Flow Rate 1.0 mL/min
Retention Time 6.8 min
Purity 99.2%

Mass Spectrometry

  • HRMS (ESI+) : m/z calcd for C₁₉H₁₈F₃N₄O₂S [M+H]⁺: 443.1089; found: 443.1093.

Comparative Evaluation of Alternative Routes

Hydrazine-Alkylation Approach

An alternative method involves pre-forming the sulfonamide prior to pyrazole cyclization:

  • React 4-(trifluoromethyl)benzenesulfonamide with 2-chloroethylamine to form N-(2-chloroethyl)-4-(trifluoromethyl)benzenesulfonamide.
  • Substitute chloride with hydrazine to yield N-(2-hydrazinoethyl)-4-(trifluoromethyl)benzenesulfonamide.
  • Cyclize with diketone under reflux.

Yield Comparison :

Method Overall Yield
Primary Route 63% (3 steps)
Alternative Route 51% (4 steps)

Mechanistic Insights and Regiochemical Control

The cyclocondensation proceeds via nucleophilic attack of hydrazine on the diketone, followed by dehydration. The 5-methyl and 3-pyridin-3-yl substituents arise from the acetyl and pyridinyl groups of the diketone, respectively. Regioselectivity is governed by electronic effects: the more electrophilic ketone (adjacent to pyridine) reacts first with hydrazine.

Industrial-Scale Considerations

  • Cost Drivers : 3-Acetylpyridine ($420/kg) and 4-(trifluoromethyl)benzenesulfonyl chloride ($680/kg) dominate raw material costs.
  • Waste Streams : Ethanol and diethyl ether are recoverable via distillation (85% efficiency).
  • Throughput : Batch process achieves 12 kg/week with 72% overall yield.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyrazole derivatives with benzenesulfonamide intermediates. A general procedure (e.g., for analogous compounds) uses DMF as a solvent, K₂CO₃ as a base, and alkyl halides (RCH₂Cl) for alkylation at room temperature . Optimization may include adjusting stoichiometric ratios (e.g., 1.1 mmol alkylating agent per 1 mmol substrate) and monitoring reaction progress via TLC or HPLC. The trifluoromethyl group requires anhydrous conditions to prevent hydrolysis.

Q. How should researchers characterize the compound’s purity and structural integrity?

  • Methodological Answer : Employ a combination of:

  • High-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., exact mass ~367.06036 g/mol as seen in sulfonamide analogs) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions, particularly the trifluoromethyl group and pyridinyl-pyrazole linkage.
  • X-ray crystallography (if single crystals are obtainable) to resolve stereochemical ambiguities, as demonstrated for related pyrazoline derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : While specific toxicity data are unavailable, adopt standard precautions for sulfonamides:

  • Use PPE (gloves, lab coat, goggles) to avoid dermal/ocular exposure.
  • Work in a fume hood due to potential dust/aerosol formation (density ~1.5 g/cm³) .
  • Follow GBZ 2.1-2007 workplace air quality standards and consult ICSC guidelines for emergency response .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and predict regioselectivity in pyrazole functionalization. Platforms like ICReDD integrate computational and experimental data to optimize reaction conditions, reducing trial-and-error approaches . For example, the trifluoromethyl group’s electron-withdrawing effects can be modeled to guide substitutions at the pyridine or sulfonamide moieties.

Q. What strategies resolve contradictions in solubility or stability data across studies?

  • Methodological Answer :

  • Solubility : Test in varied solvents (e.g., DMSO for polar aprotic, ethyl acetate for non-polar) and correlate with logP values (~3 for analogs) .
  • Stability : Conduct accelerated degradation studies under acidic/alkaline conditions (e.g., pH 1–13) and analyze degradation products via LC-MS. For discrepancies, cross-validate using standardized buffers (e.g., ammonium acetate pH 6.5) .

Q. How can structural modifications at the pyrazole or sulfonamide group alter pharmacological properties?

  • Methodological Answer :

  • Pyrazole modifications : Introducing electron-donating groups (e.g., methyl at position 5) enhances metabolic stability, while bulky substituents (e.g., cycloheptyl) may improve target binding .
  • Sulfonamide modifications : Replacing the trifluoromethyl group with difluoromethyl or methylsulfonyl groups can modulate lipophilicity and bioavailability, as seen in analogs like 4-[5-(2,4-difluorophenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide .

Q. What advanced analytical techniques validate reaction intermediates in multi-step syntheses?

  • Methodological Answer :

  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation (e.g., oxadiazole-thiol intermediates in pyrazole synthesis) .
  • Isotopic labeling : Deuterated analogs (e.g., JD5037 with octa-deuterated chains) help trace reaction pathways and quantify byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.